2,2-Dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol
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Overview
Description
2,2-dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol is a member of the class of chromenes that is 2H-1-benzopyran substituted by methyl groups at positions 2 and 2, an ethyl group at position 4, a hydroxy group at position 7 and a 4-methoxyphenyl group at position 3 respectively. It is a member of chromenes, a monomethoxybenzene and a member of phenols.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through a reaction sequence involving resorcinol and mesityl oxide. This process highlights the versatility in synthesizing benzopyran derivatives (Tripathi, Khan, & Taneja, 2003).
- Another study investigated the reactions between similar benzopyran derivatives and other chemical entities, providing insights into the potential chemical applications and interactions of such compounds (Zwanenburg & Maas, 2010).
Biological Activities and Applications
- A related compound was identified as a potent alpha-glucosidase inhibitor, suggesting potential applications in managing diabetes or other metabolic disorders (Anis et al., 2002).
- In the field of optoelectronics, certain benzopyran derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs), indicating their relevance in advanced materials science (Wazzan & Irfan, 2019).
- Studies on related benzopyrans have found applications in cancer research, particularly in cytotoxic effects against human cancer cell lines, suggesting their potential use in developing new cancer treatments (Kiem et al., 2005).
Properties
CAS No. |
5218-93-9 |
---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-ethyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-5-16-17-11-8-14(21)12-18(17)23-20(2,3)19(16)13-6-9-15(22-4)10-7-13/h6-12,21H,5H2,1-4H3 |
InChI Key |
YHXWLHMIDZAYPE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)O)(C)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)O)(C)C)C3=CC=C(C=C3)OC |
5218-93-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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